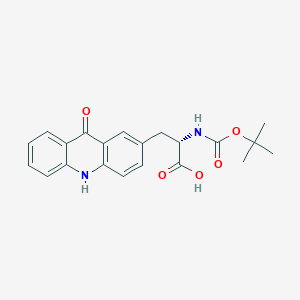
Boc-Ala(2-Acd)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-Ala(2-Acd)-OH” is a compound related to the field of organic chemistry. It seems to be a type of protected amine, which are commonly used in multi-step organic syntheses to reduce the production of undesired side products . The “Boc” in its name likely refers to a tert-butyl carbamate (Boc) protecting group .
Synthesis Analysis
A method for the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Chemical Reactions Analysis
The reactions of N-Alloc-, N-Boc-, and N-Cbz-protected amines involve the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .
科学的研究の応用
Acylation Efficiency on Solid Surfaces
A study by Yadav and Ganesh Babu (2004) highlights a simple, economical, and efficient method for the acylation of alcohols and amines over Al2O3, showcasing the ease of Boc- and Cbz-protecting amines, which may involve compounds similar to Boc-Ala(2-Acd)-OH. This method underscores its significance in the chemical modification of peptides and amino acids, providing a foundational technique in synthetic chemistry applicable to a wide range of scientific research applications (Yadav & Ganesh Babu, 2004).
Kinetic Properties in Protease Inhibition
Research on the kinetic properties of peptide boronic acids with alpha-lytic protease by Kettner et al. (1988) could be relevant for understanding the interactions of similar compounds with enzymes. This study provides insights into the development of enzyme inhibitors, which is crucial for therapeutic applications and the study of enzyme mechanisms (Kettner, Bone, Agard, & Bachovchin, 1988).
C-Alkylation in Peptide Modification
Seebach et al. (1991) explored the C-alkylation of peptides, demonstrating modifications on sarcosine moieties, which may relate to the structural modifications of compounds like Boc-Ala(2-Acd)-OH in peptide synthesis. This research is pertinent to the field of peptide engineering, offering pathways for the design of novel peptides with altered physical, chemical, or biological properties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).
Conformational Analysis in Peptides
Bosch et al. (1984) provided an in-depth analysis of the conformation of Boc-L-Ala-Aib-L-Ala-OMe in both crystal and solution phases. While not directly related to Boc-Ala(2-Acd)-OH, this study is crucial for understanding the structural dynamics of similar Boc-protected peptides, relevant for the design and synthesis of peptides with desired conformations and biological activities (Bosch, Jung, Voges, & Winter, 1984).
Synthesis Strategies in Peptide Development
Wenger (1983) discussed different strategic approaches to synthesizing peptide sequences, emphasizing the importance of protective groups and reaction conditions. Such methodologies are fundamental for the synthesis of complex peptides, including those related to Boc-Ala(2-Acd)-OH, showcasing the versatility and challenges in peptide synthesis (Wenger, 1983).
作用機序
Target of Action
Boc-Ala(2-Acd)-OH is a compound that primarily targets amines . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . Boc-Ala(2-Acd)-OH is involved in the synthesis of amides, which are important in nature as they provide the main amino acid linkage in peptides and proteins .
Mode of Action
The compound Boc-Ala(2-Acd)-OH interacts with its targets, the amines, through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Biochemical Pathways
Boc-Ala(2-Acd)-OH affects the biochemical pathways involved in the synthesis of amides . The compound’s interaction with amines leads to the production of amides, which are frequently found in many natural products and biologically active compounds . Amides also play a crucial role in peptides and proteins, serving as the main amino acid linkage .
Result of Action
The molecular and cellular effects of Boc-Ala(2-Acd)-OH’s action primarily involve the conversion of amines to amides . This conversion is crucial in the synthesis of peptides and proteins, as amides provide the main amino acid linkage . Additionally, amide structures are frequently found in many natural products and biologically active compounds .
Action Environment
The action of Boc-Ala(2-Acd)-OH is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates . These intermediates then react with Grignard reagents to produce the corresponding amides . Therefore, the efficacy and stability of Boc-Ala(2-Acd)-OH are dependent on these environmental factors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(9-oxo-10H-acridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)11-12-8-9-16-14(10-12)18(24)13-6-4-5-7-15(13)22-16/h4-10,17H,11H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVADDYCLPQCIH-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2598920.png)
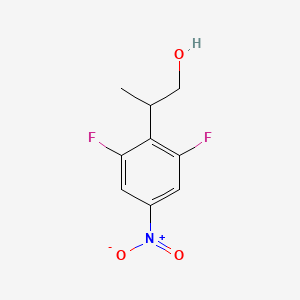
![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)
![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)
![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
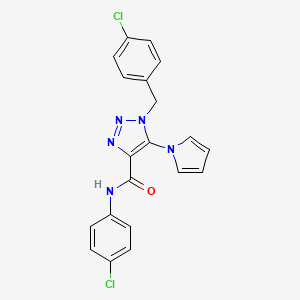
![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)
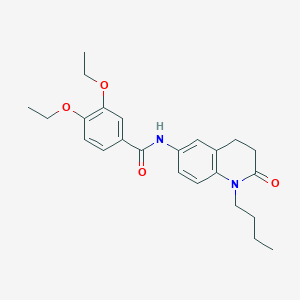
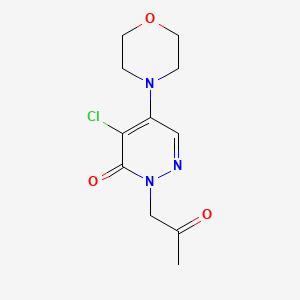
![N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2598938.png)